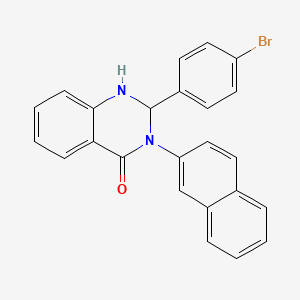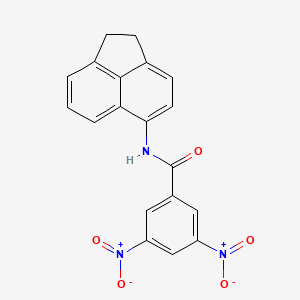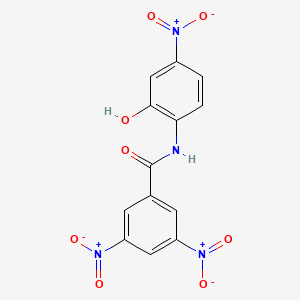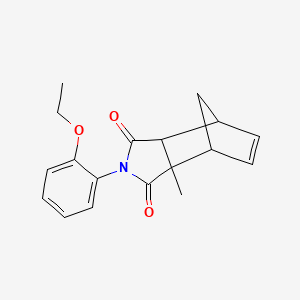![molecular formula C27H22Cl2N2O3 B11535927 2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11535927.png)
2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N’-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of dichlorobenzene, naphthalene, and hydrazide functional groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Utilizing catalysts and optimizing temperature and pressure conditions to increase yield and purity.
Purification Techniques: Employing crystallization, recrystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-N’-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized hydrazides.
Reduction Products: Reduced hydrazides.
Substitution Products: Substituted benzohydrazides with various functional groups.
Applications De Recherche Scientifique
2,4-dichloro-N’-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N’-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichlorobenzohydrazide: Lacks the naphthalene and ethoxy groups, resulting in different chemical and biological properties.
3-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde: Contains the naphthalene and ethoxy groups but lacks the hydrazide functionality.
Uniqueness
2,4-dichloro-N’-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs.
This compound’s structural complexity and versatility make it a valuable subject of study in various scientific disciplines
Propriétés
Formule moléculaire |
C27H22Cl2N2O3 |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
2,4-dichloro-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C27H22Cl2N2O3/c1-2-33-26-14-18(16-30-31-27(32)23-12-11-21(28)15-24(23)29)10-13-25(26)34-17-20-8-5-7-19-6-3-4-9-22(19)20/h3-16H,2,17H2,1H3,(H,31,32)/b30-16+ |
Clé InChI |
QAZIZPONDBMNAG-OKCVXOCRSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)
![4-fluoro-N'-[(1Z,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]benzohydrazide](/img/structure/B11535852.png)

![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![4-{(E)-[2-({[(4-chlorophenyl)carbonyl]amino}acetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate (non-preferred name)](/img/structure/B11535883.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)

![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)

